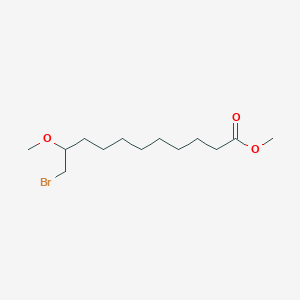![molecular formula C16H16ClN5 B14658609 6-[(4-Chloroanilino)methyl]-5-methylquinazoline-2,4-diamine CAS No. 52128-29-7](/img/structure/B14658609.png)
6-[(4-Chloroanilino)methyl]-5-methylquinazoline-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(4-Chloroanilino)methyl]-5-methylquinazoline-2,4-diamine is a chemical compound known for its unique structure and potential applications in various fields This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Chloroanilino)methyl]-5-methylquinazoline-2,4-diamine typically involves multi-step reactions starting from readily available precursors One common method involves the condensation of 4-chloroaniline with a suitable aldehyde to form an intermediate Schiff base This intermediate is then cyclized with a suitable reagent, such as ammonium acetate, to form the quinazoline core
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-[(4-Chloroanilino)methyl]-5-methylquinazoline-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinazoline derivatives with oxidized functional groups.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups replacing the chloro group.
Wissenschaftliche Forschungsanwendungen
6-[(4-Chloroanilino)methyl]-5-methylquinazoline-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-[(4-Chloroanilino)methyl]-5-methylquinazoline-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloroaniline: A precursor in the synthesis of the compound.
Dichloroaniline: Similar structure with two chlorine atoms.
Other Quinazoline Derivatives: Compounds with similar quinazoline cores but different substituents.
Uniqueness
6-[(4-Chloroanilino)methyl]-5-methylquinazoline-2,4-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
52128-29-7 |
|---|---|
Molekularformel |
C16H16ClN5 |
Molekulargewicht |
313.78 g/mol |
IUPAC-Name |
6-[(4-chloroanilino)methyl]-5-methylquinazoline-2,4-diamine |
InChI |
InChI=1S/C16H16ClN5/c1-9-10(8-20-12-5-3-11(17)4-6-12)2-7-13-14(9)15(18)22-16(19)21-13/h2-7,20H,8H2,1H3,(H4,18,19,21,22) |
InChI-Schlüssel |
YJIKRHKSTVNLFU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





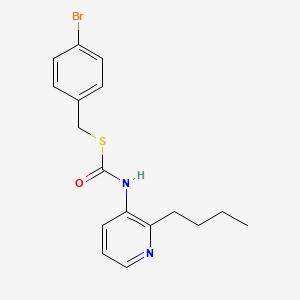
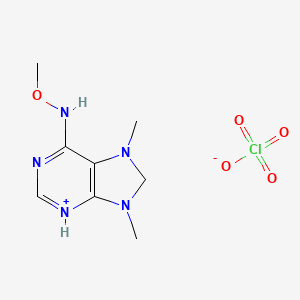

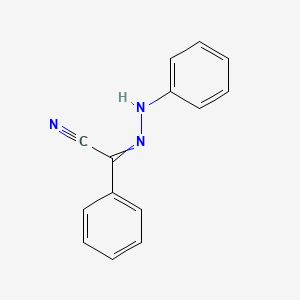

![N-[4-(Morpholin-4-yl)-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)butyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14658588.png)
![S-[(4-Chlorophenyl)methyl] ethylcarbamothioate](/img/structure/B14658589.png)
![2,11-Dihydro-1H-benzo[a]fluorene](/img/structure/B14658590.png)
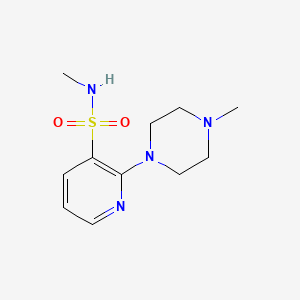
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(3-aminopropyl)-](/img/structure/B14658599.png)
